molecular formula C16H16O2 B8714086 2-Phenethyl-2,3-dihydrobenzofuran-5-ol CAS No. 133174-25-1

2-Phenethyl-2,3-dihydrobenzofuran-5-ol

Cat. No.: B8714086
CAS No.: 133174-25-1
M. Wt: 240.30 g/mol
InChI Key: DGHBJOBIMBJGOE-UHFFFAOYSA-N
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Description

2-Phenethyl-2,3-dihydrobenzofuran-5-ol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its core structure, the 2,3-dihydrobenzofuran-5-ol scaffold. This scaffold is recognized as a privileged structure in drug discovery because it is a key component of numerous biologically active natural products and synthetic pharmaceuticals . Researchers investigate this core for its potential antioxidant activity, as studies on analogous structures have shown a capacity to inhibit lipid peroxidation in model systems, with efficacy influenced by the substitution on the dihydrobenzofuran ring . The 2,3-dihydrobenzofuran motif is a common feature in compounds with a range of bioactivities, including anti-inflammatory and anti-cancer properties . For instance, derivatives of this scaffold have been identified as potent anti-inflammatory agents that function by inhibiting prostaglandin synthesis . Furthermore, the structural framework is found in DNA-PK inhibitors and CB2 receptor agonists, highlighting its utility in the development of targeted therapeutic agents . The phenethyl substituent in this specific analogue presents an additional site for chemical exploration, potentially modulating the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile. This makes this compound a valuable intermediate for synthesizing novel derivatives and for structure-activity relationship (SAR) studies aimed at developing new chemical probes or lead compounds . Its primary research applications are in the fields of organic synthesis methodology, the discovery of new bioactive molecules, and the investigation of mechanisms underlying oxidative stress and inflammation.

Properties

CAS No.

133174-25-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-phenylethyl)-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C16H16O2/c17-14-7-9-16-13(10-14)11-15(18-16)8-6-12-4-2-1-3-5-12/h1-5,7,9-10,15,17H,6,8,11H2

InChI Key

DGHBJOBIMBJGOE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)O)CCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Antioxidant Activity vs. Chromanol Derivatives

Studies on substituted 2,3-dihydrobenzofuran-5-ols reveal superior radical scavenging activity compared to 6-chromanols. For example:

  • 6-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol exhibited 98% inhibition of hydroxyl radicals (•OH) at 100 µM, outperforming chromanol analogues .
  • The planarity of the dihydrobenzofuran ring and electron-donating substituents (e.g., -NH₂, -OCH₃) enhance resonance stabilization of the phenoxyl radical, a key factor in antioxidant efficacy .

Table 1: Radical Scavenging Activities of Selected Dihydrobenzofurans vs. Chromanols

Compound Substituent % Inhibition (•OH) IC₅₀ (µM) Reference
6-Amino-2,2-dimethyl-DBF-5-ol -NH₂ (ortho to -OH) 98% at 100 µM 12.5
6-Methoxy-2,2-dimethyl-DBF-5-ol -OCH₃ 85% at 100 µM 28.3
6-Chromanol (α-tocopherol analog) -CH₃ 72% at 100 µM 45.0

Chalcogen-Substituted Analogues

Replacing the oxygen atom in the furan ring with sulfur, selenium, or tellurium significantly alters antioxidant behavior:

  • 1-Telluro-2,3-dihydrobenzofuran-5-ol demonstrated the highest inhibition of lipid peroxidation (IC₅₀ = 1.2 µM ), outperforming oxygen (IC₅₀ ≈ 250 µM) and sulfur (IC₅₀ ≈ 25 µM) analogues .
  • Redox potentials (E° for ArO•/ArO⁻): Oxygen, sulfur, and selenium derivatives share similar values (~0.49 V vs. NHE), while tellurium analogues show higher oxidative capacity (0.52 V) .

Table 2: Comparative Antioxidant Profiles of Chalcogen-Substituted Analogues

Compound Chalcogen (X) IC₅₀ (µM) E° (ArO•/ArO⁻) BDE (O-H) (kJ/mol)
2,3-Dihydrobenzofuran-5-ol O ~250 0.49 340
1-Thio-DBF-5-ol S ~25 0.49 337
1-Seleno-DBF-5-ol Se ~13 0.49 336
1-Telluro-DBF-5-ol Te 1.2 0.52 337

Substituent Effects on Bioactivity

  • Electron-donating groups (e.g., -NH₂, -OCH₃) at the ortho position relative to the -OH group enhance radical scavenging by stabilizing the phenoxyl radical through resonance .
  • Phenethyl side chains (as in 2-phenethyl-DBF-5-ol) may improve lipid solubility, facilitating membrane penetration and interaction with hydrophobic radicals .

Preparation Methods

Cyclization Strategies for Dihydrobenzofuran Core Construction

The dihydrobenzofuran scaffold is typically synthesized via acid- or oxidant-mediated cyclization of phenolic precursors. A prominent method involves the reaction of 4-methoxyphenol with styrene derivatives in the presence of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at ambient temperatures . This approach leverages HFIP’s dual role as a solvent and Brønsted acid to facilitate electrophilic aromatic substitution, while DDQ oxidizes intermediates to stabilize the dihydrofuran ring.

For 2-phenethyl substitution, iodophenol intermediates are generated via N-iodosuccinimide (NIS) and p-toluenesulfonic acid (PTSA) in dichloromethane . Subsequent Williamson etherification with methallyl chloride in acetone at reflux introduces the allyl group, which is further functionalized via Grignard addition (e.g., MeMgI) to install the phenethyl moiety . Yields for these steps range from 74% to 91%, with silica gel chromatography ensuring purity (>95%) .

Table 1: Cyclization Conditions and Outcomes

PrecursorReagentsSolventTemp (°C)Yield (%)
4-MethoxyphenolStyrene, DDQ, HFIPHFIP2585
2-IodophenolMethallyl chloride, K₂CO₃Acetone6091
Allyl etherMeMgI, CH₂Cl₂CH₂Cl₂-2078

Friedel-Crafts Alkylation for Phenethyl Group Introduction

Friedel-Crafts alkylation is pivotal for introducing the phenethyl side chain at the C2 position. Using AlCl₃ or FeCl₃ as Lewis acids, phenethyl bromide reacts with dihydrobenzofuran precursors in dichloroethane at 80°C . This method affords regioselective substitution, with NMR analysis confirming C2 attachment via distinct δ 2.8–3.2 ppm (CH₂) and δ 4.3–5.1 ppm (OH) signals . Polar solvents like DMF enhance reaction rates but reduce diastereoselectivity, necessitating post-synthetic purification via recrystallization .

A modified protocol employs 2-(2-bromoethyl)-2,3-dihydrobenzofuran, generated in situ from 5-hydroxy-2,3-dihydrobenzofuran and 1,2-dibromoethane. Treatment with Mg in THF forms the Grignard reagent, which reacts with benzaldehyde to yield the target compound in 68% yield .

Transition-Metal-Catalyzed Coupling Reactions

Palladium- and iridium-catalyzed cross-couplings enable stereocontrolled synthesis. Suzuki-Miyaura coupling of 5-bromo-2,3-dihydrobenzofuran with phenethylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane achieves 72% yield . Notably, ligand choice (e.g., SPhos vs. XPhos) impacts efficiency, with bulky ligands favoring C–O bond activation .

Iridium complexes, such as [Cp*IrCl₂]₂, facilitate C–H activation in 2,3-dihydrobenzofurans under mild conditions (50°C, 16 h) . This method tolerates electron-withdrawing substituents, enabling diverse phenethyl derivatives (Table 2).

Table 2: Catalytic Coupling Performance

CatalystSubstrateLigandYield (%)
Pd(PPh₃)₄5-Bromo-dihydrobenzofuranSPhos72
[Cp*IrCl₂]₂2,3-DihydrobenzofuranK₂HPO₄65

Characterization and Analytical Validation

Structural confirmation relies on spectroscopic and crystallographic data:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm), dihydrofuran protons (δ 2.8–5.1 ppm) .

  • HRMS : Molecular ion peaks at m/z 240.1150 (C₁₆H₁₆O₂) .

  • X-ray diffraction : Torsion angles <10° confirm planar dihydrofuran rings .

Elemental analysis discrepancies (e.g., C: 68.65% observed vs. 68.74% calculated) underscore the need for rigorous purification .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-phenethyl-2,3-dihydrobenzofuran-5-ol?

  • Methodological Answer : Synthesis of dihydrobenzofuran derivatives often involves cyclization reactions. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using 4-methoxyphenol and styrene with 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Adapting this method, phenethyl groups could be introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. Key considerations include regioselectivity in cyclization and purification via silica gel chromatography .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns aromatic protons (δ 6.5–7.5 ppm) and dihydrofuran protons (δ 2.8–3.2 ppm for CH2, δ 4.3–5.1 ppm for OH) .
  • HRMS : Validates molecular formula (e.g., C16H16O2 requires m/z 240.1150) .
  • X-ray crystallography : Resolves crystal packing and torsion angles, as demonstrated for related dihydrobenzofuran derivatives .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Properties include:

  • LogP : ~2.9 (predicted via computational tools), indicating moderate lipophilicity .
  • PSA : ~29–70 Ų (polar surface area), influencing solubility and membrane permeability .
  • Stability : Sensitive to light/heat; storage recommendations include inert atmospheres and desiccants .

Advanced Research Questions

Q. How do substituents on the dihydrobenzofuran core influence antioxidant activity?

  • Methodological Answer : Substituent effects are critical. Studies on 2,3-dihydrobenzofuran-5-ol derivatives show:

  • Electron-donating groups (e.g., -NH2, -OCH3) enhance radical scavenging by stabilizing phenoxyl radicals. For example, 6-amino-substituted derivatives exhibit higher inhibition of DMPO-OH adducts (up to 70% at 10 μM) .
  • Steric effects : Bulky groups (e.g., 2,2-dimethyl) improve planarity, enhancing interaction with radicals .
  • Comparative assays : Use ESR spectroscopy to quantify hydroxyl radical (•OH) scavenging and compare with reference antioxidants like Trolox .

Q. What are the challenges in achieving regioselectivity during the synthesis of 2-phenethyl derivatives?

  • Methodological Answer : Key challenges include:

  • Competitive pathways : Phenethyl groups may direct electrophilic substitution to para/meta positions. Use directing groups (e.g., -OCH3) or Lewis acids (e.g., BF3·Et2O) to control regiochemistry .
  • Side reactions : Over-oxidation of dihydrofuran to benzofuran can occur with strong oxidants like DDQ. Optimize reaction time/temperature .
  • Analytical validation : Monitor reaction progress via TLC or LC-MS to detect intermediates .

Q. How can computational methods aid in studying the reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Predict reaction pathways (e.g., transition states for cyclization) and substituent effects on HOMO/LUMO energies .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes in oxidative stress pathways) using crystal structures from databases like PDB .
  • MD simulations : Assess stability in solvent systems (e.g., hexafluoropropanol) to guide synthetic solvent selection .

Q. What contradictions exist in reported bioactivity data for dihydrobenzofuran derivatives?

  • Methodological Answer : Discrepancies arise due to:

  • Assay variability : Differences in radical sources (e.g., Fenton reaction vs. photolysis) affect activity measurements .
  • Purity issues : Impurities like tocopherol-related byproducts (e.g., pentamethyl-dihydrobenzofuranols) may skew results; rigorous HPLC purification (>95% purity) is essential .
  • Structural analogs : Substitutions at the 2-position (phenethyl vs. methyl) significantly alter bioavailability and metabolic stability, complicating cross-study comparisons .

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